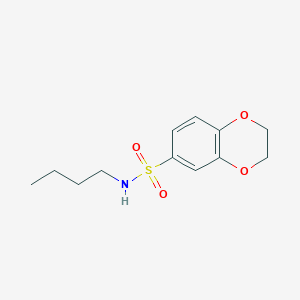![molecular formula C18H17NO5 B4089254 2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4089254.png)
2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid
描述
2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid, commonly known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily to treat pain and inflammation. Fenbufen belongs to the class of arylpropionic acid derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties.
作用机制
Fenbufen exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX and lipoxygenase enzymes, which leads to a decrease in the production of prostaglandins and leukotrienes. This, in turn, reduces inflammation and pain. Fenbufen is also known to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
Fenbufen has been shown to have a number of biochemical and physiological effects. It can reduce fever, pain, and inflammation, and it can also inhibit platelet aggregation. Fenbufen has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Fenbufen has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. It has been extensively studied in both in vitro and in vivo models, and its pharmacokinetics and pharmacodynamics are well understood. However, fenbufen has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the liver, which may limit its efficacy in certain experimental settings. It may also have off-target effects that need to be taken into consideration when interpreting experimental results.
未来方向
There are several future directions for the study of fenbufen. One area of interest is the development of new formulations and delivery methods that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Fenbufen has also been shown to have anticancer properties, and further research is needed to explore its potential in cancer therapy. Finally, the study of fenbufen's mechanism of action and its interactions with other molecules may provide insights into the development of new drugs for the treatment of inflammation, pain, and other diseases.
科学研究应用
Fenbufen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. Fenbufen is also known to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of lipid compounds that contribute to inflammation.
属性
IUPAC Name |
2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-16(19-15-9-5-4-8-14(15)18(23)24)10-13(11-17(21)22)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWDXKHZFLFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4089211.png)
![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide](/img/structure/B4089222.png)
![4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4089229.png)
![2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089231.png)


![2-(2-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4089242.png)
![2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
